molecular formula C12H12Cl4O3 B071037 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol CAS No. 178043-48-6

3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol

Cat. No.: B071037
CAS No.: 178043-48-6
M. Wt: 346 g/mol
InChI Key: WJXVUDLJJISECG-UHFFFAOYSA-N
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Description

3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H12Cl4O3 and its molecular weight is 346 g/mol. The purity is usually 95%.
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Properties

CAS No.

178043-48-6

Molecular Formula

C12H12Cl4O3

Molecular Weight

346 g/mol

IUPAC Name

3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propan-1-ol

InChI

InChI=1S/C12H12Cl4O3/c13-9-6-8(18-5-2-11(15)16)7-10(14)12(9)19-4-1-3-17/h2,6-7,17H,1,3-5H2

InChI Key

WJXVUDLJJISECG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl

Synonyms

3(2,6-DICHLORO-4-(3,3-DICHLOROALLYLOXY)PHENOXY)PROPAN-1-OL

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 11.6 g of 3,5-dichloro-4-(3-benzoyloxypropyloxy)-1-(3,3-dichloro-2-propenyloxy)benzene, 15.2 g of 10% aqueous potassium hydroxide solution and 30 ml of methanol. After stirring at room temperature for 24 hours, the reaction mixture was concentrated. Water was poured into the concentrate, and the mixture was extracted twice with 150 ml of diethyl ether. The ether layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated to give a crude product. The crude product was subjected to silica gel chromatography, which afforded 7.41 g of 3-(2,6-dichloro-4-(3,3-dichloro-2-propenyloxy)phenoxy)-1-propanol (83% yield), m.p., 56.6° C.
Name
3,5-dichloro-4-(3-benzoyloxypropyloxy)-1-(3,3-dichloro-2-propenyloxy)benzene
Quantity
11.6 g
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reactant
Reaction Step One
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15.2 g
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reactant
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30 mL
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solvent
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[Compound]
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crude product
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Oc1c(Cl)cc(OCC=C(Cl)Cl)cc1Cl
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